Spectral Fingerprint Differentiation
7-Bromofluoranthene is synthesized via a specific route starting from 7-aminofluoranthene, enabling its preparation as part of a set of five distinct bromo isomers [1]. The comprehensive characterization of all five bromofluoranthenes by NMR, UV, IR, and mass spectrometry provides a unique spectral fingerprint for each, allowing for unambiguous identification and differentiation from the other four isomers (1-, 2-, 3-, and 8-bromofluoranthene) in complex mixtures [1].
Unique 1H/13C NMR, UV, IR, MS patterns vs. 1-,2-,3-,8-bromo isomers
Enables isomer-specific environmental monitoring
Qualitative differentiation across five isomers; NMR/UV/IR/MS conditions per Van Haeringen 1996
| Evidence Dimension | Spectral fingerprint |
|---|---|
| Target Compound Data | Unique 1H NMR, 13C NMR, UV, IR, and mass spectra |
| Comparator Or Baseline | 1-, 2-, 3-, and 8-Bromofluoranthene; each has its own distinct spectral signature |
| Quantified Difference | Qualitatively distinct spectral patterns across all five isomers |
| Conditions | NMR, ultraviolet and infrared spectroscopy, and mass spectrometry as detailed in Van Haeringen et al., 1996 |
Why This Matters
This enables precise identification and quantification in environmental and biological samples, which is crucial for environmental monitoring and toxicology studies where isomer-specific effects are being investigated.
- [1] Van Haeringen, C. J., Lugtenburg, J., & Cornelisse, J. (1996). Synthesis and Characterization of Chloro-, Bromo-, Cyano-, Formyl-, and Methylfluoranthenes. Polycyclic Aromatic Compounds, 8(1), 9-22. DOI: 10.1080/10406639608048330 View Source
